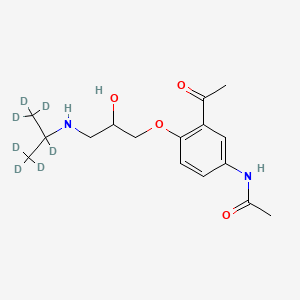

Diacetolol D7

Descripción

Contextual Background of Diacetolol and its Metabolic Origin

Diacetolol is the primary and pharmacologically active metabolite of the beta-blocker Acebutolol. wikipedia.orgwikipedia.org Acebutolol undergoes extensive first-pass metabolism in the liver, where it is converted to Diacetolol. rxlist.comdrugs.comdrugbank.com This biotransformation involves the hydrolytic conversion of the amide group to an amine, which is then acetylated. chemicalbook.com The resulting metabolite, Diacetolol, is itself a cardioselective beta-1 blocker with anti-arrhythmic properties. wikipedia.orgmedicines.org.uk In fact, after oral administration of Acebutolol, the plasma concentrations of Diacetolol are often higher than those of the parent drug. chemicalbook.comresearchgate.net Diacetolol possesses a similar pharmacological profile to Acebutolol and is equipotent, contributing significantly to the therapeutic effects observed. wikipedia.orgrxlist.comdrugs.com The elimination half-life of Diacetolol is considerably longer than that of Acebutolol, ranging from 8 to 13 hours. wikipedia.orgdrugbank.com

Rationale for Deuterium Labeling (D7) in Pharmaceutical and Biochemical Investigations

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule is a critical technique in pharmaceutical and biochemical research. acanthusresearch.comclearsynth.com This process, known as deuterium labeling, involves replacing one or more hydrogen atoms with deuterium atoms. clearsynth.com In the case of Diacetolol D7, seven hydrogen atoms have been replaced by deuterium. The primary rationale for this is to create a stable isotope-labeled (SIL) internal standard for use in quantitative bioanalysis, particularly in methods involving mass spectrometry (MS). acanthusresearch.comscispace.com

The key advantages of using a deuterated standard like this compound include:

Similar Chemical and Physical Properties: SIL internal standards have nearly identical chemical and physical properties to the analyte being measured. wuxiapptec.com This ensures they behave similarly during sample preparation, extraction, and chromatographic separation. wuxiapptec.com

Co-elution with Analyte: Ideally, the SIL internal standard co-elutes with the unlabeled analyte during liquid chromatography (LC), which helps to compensate for matrix effects in the mass spectrometer. researchgate.net

Distinguishable by Mass: Despite their similarities, the deuterated and non-deuterated compounds have different molecular weights, allowing them to be distinguished by a mass spectrometer. acanthusresearch.comresearchgate.net A mass difference of three or more units is generally preferred for small molecules to avoid spectral overlap. acanthusresearch.com

This strategic labeling allows for more accurate and precise quantification of the target compound in complex biological matrices like plasma or urine. scispace.comcrimsonpublishers.com

Significance of Stable Isotope-Labeled Compounds as Research Tools

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern research for several reasons:

Gold Standard for Quantitative Analysis: They are considered the gold standard for internal standards in quantitative LC-MS assays, providing high accuracy and precision. scispace.comcrimsonpublishers.com By adding a known quantity of the SIL compound to a sample, researchers can correct for variability during the analytical process, including extraction efficiency and instrument response. wuxiapptec.com

Metabolism Studies: Deuterium labeling is instrumental in studying drug metabolism (ADME - absorption, distribution, metabolism, and excretion). clearsynth.commetsol.com Researchers can trace the metabolic fate of a drug and its metabolites with high specificity and sensitivity. metsol.comaap.org

Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to investigate reaction mechanisms. symeres.comx-chemrx.com By observing how deuteration at specific sites affects metabolism, researchers can identify which pathways are critical for the biotransformation of a drug. aap.orgnih.gov

Safety in Clinical Studies: Unlike radioactive isotopes, stable isotopes like deuterium pose no radiation risk, making them safe for use in human studies, including in vulnerable populations. metsol.comaap.org

The use of SIL compounds has revolutionized fields like pharmacokinetics, metabolomics, and proteomics by enabling highly precise and reliable quantification. metsol.comproteogenix.sciencenih.gov

Scope and Objectives of Research Utilizing this compound

This compound is primarily utilized as a research tool, specifically as an internal standard for the quantitative determination of Diacetolol in biological samples. biosynth.com The main objectives of research employing this compound include:

Pharmacokinetic Studies: To accurately measure the concentration of the active metabolite Diacetolol in plasma or other biological fluids over time. This data is crucial for understanding the absorption, distribution, metabolism, and excretion of the parent drug, Acebutolol. proteogenix.scienceresearchgate.net

Bioequivalence Studies: To compare the bioavailability of different formulations of Acebutolol by measuring the formation of its major active metabolite.

Drug-Drug Interaction Studies: To investigate how co-administered drugs may affect the metabolism of Acebutolol to Diacetolol. symeres.com

Metabolite Quantification: To precisely quantify Diacetolol levels in various research settings, such as in vitro metabolism assays or studies investigating the pharmacological effects of the metabolite itself. crimsonpublishers.com

By providing a reliable method for quantification, this compound enables researchers to obtain high-quality data essential for drug development and regulatory submissions. x-chemrx.combiosynth.com

Interactive Data Tables

Table 1: Properties of Diacetolol and its Parent Compound Acebutolol

| Property | Acebutolol | Diacetolol |

|---|---|---|

| Molar Mass | 336.432 g/mol wikipedia.org | 308.378 g/mol wikipedia.org |

| Metabolic Relationship | Parent Drug wikipedia.org | Primary Active Metabolite wikipedia.org |

| Bioavailability (Oral) | ~40% wikipedia.orgrxlist.comdrugbank.com | ~30-43% researchgate.net |

| Plasma Half-Life | 3-4 hours wikipedia.orgdrugbank.com | 8-13 hours wikipedia.orgwikipedia.orgdrugbank.com |

| Peak Plasma Concentration Time | 2.5 hours drugs.com | 3.5 hours drugs.com |

| Primary Route of Elimination | Hepatic metabolism, GI tract rxlist.comdrugs.com | Renal rxlist.comdrugs.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acebutolol |

| Diacetolol |

| This compound |

| Carazolol-d7 |

Propiedades

IUPAC Name |

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Comprehensive Characterization of Diacetolol D7

Strategic Approaches to the Synthesis of Deuterated Diacetolol (D7)

The synthesis of Diacetolol D7 is a specialized process that involves the strategic incorporation of seven deuterium atoms into the Diacetolol molecule. This is typically achieved through custom synthesis, as it is not a commercially mass-produced compound. simsonpharmauat.comsimsonpharma.com

Selection of Deuterated Precursors and Reagents

The synthesis of isotopically labeled compounds like this compound necessitates the use of deuterated precursors and reagents. wiseguyreports.com The selection of these materials is critical to ensure the precise placement and high isotopic enrichment of deuterium in the final molecule. For the synthesis of deuterated beta-blockers, common deuterated reagents include deuterated solvents like methanol-d4, and specific deuterated building blocks. wiseguyreports.comcortecnet.com In the case of this compound, the deuterium atoms are located on the isopropyl group, indicating the use of a deuterated isopropyl-containing reagent during the synthesis. caymanchem.com

Advanced Spectroscopic and Chromatographic Methods for this compound Characterization

A combination of advanced analytical techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Position Confirmation

Mass spectrometry is a primary tool for characterizing this compound. It provides crucial information on the molecular weight, confirming the incorporation of seven deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, further verifying its elemental composition. semanticscholar.orgresearchgate.net Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern of the molecule, which can confirm the specific positions of the deuterium atoms within the isopropyl group. researchgate.netresearchgate.net This technique is essential for ensuring that the deuteration has occurred at the intended sites.

Purity Assessment and Isotopic Enrichment Verification of this compound

Purity is often determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which separates the main compound from any impurities. oup.com Commercially available this compound is often stated to have a purity of 98% or higher. chemscene.com

Isotopic enrichment verification confirms the percentage of molecules that contain the desired number of deuterium atoms. This is typically achieved using mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms. caymanchem.com A high isotopic enrichment is crucial for its application as an internal standard in quantitative bioanalytical methods. semanticscholar.org

Analytical Methodologies for Diacetolol D7 in Research Applications

Development and Validation of High-Sensitivity LC-MS/MS Methods for Diacetolol D7 Quantification

The development and validation of robust analytical methods are crucial for the accurate measurement of this compound in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. mdpi.comnih.govnih.gov

A sensitive and enantioselective LC-MS/MS method was developed for the simultaneous determination of acebutolol and diacetolol enantiomers in human plasma. This method demonstrated a validated curve range of 0.0500–50.0 ng/mL for each enantiomer using just 0.100 mL of plasma. nih.gov The intra- and inter-day precision and accuracy were found to be excellent, with relative standard deviations (R.S.D.) of ≤4.5% and relative errors (R.E.) ranging from -8.7% to 5.6%. nih.gov Such methods are essential for detailed pharmacokinetic and pharmacodynamic evaluations.

Chromatographic Separation Techniques (e.g., UPLC, HPLC) for this compound and Metabolites

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary separation techniques used in the analysis of this compound and its related compounds. oup.comnih.gov These techniques separate the analytes from other matrix components before they enter the mass spectrometer, which is crucial for reducing ion suppression and ensuring accurate quantification.

For instance, a high-throughput method utilized a cellobiohydrolase (CBH) chiral stationary phase to achieve complete baseline separation of enantiomeric acebutolol and diacetolol within a rapid 1.5-minute runtime. nih.gov The optimization of chromatographic conditions, such as the organic content, buffer concentration, and pH of the mobile phase, was critical to improving the throughput for the direct separation on the CBH column. nih.gov In other studies, C8 and C18 reversed-phase columns have been effectively used for the separation of similar compounds, often with a mobile phase consisting of a gradient of water and methanol or acetonitrile containing an acid modifier like formic acid to improve peak shape and ionization efficiency. mdpi.comsemanticscholar.orgresearchgate.net UPLC, with its smaller particle size columns, offers advantages over traditional HPLC, including faster analysis times, better resolution, and increased sensitivity. nih.govwiley.com

Tandem Mass Spectrometry (MS/MS) Detection Parameters for Selective Ion Monitoring

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for quantitative bioanalysis. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the analyte and the internal standard can be monitored, minimizing interferences from the biological matrix. mdpi.commdpi.com

For the analysis of related β-blockers and their metabolites, electrospray ionization (ESI) in the positive ion mode is commonly employed. mdpi.comsemanticscholar.orgresearchgate.net The optimization of MS/MS parameters, such as cone voltage and collision energy, is performed by infusing a standard solution of the analyte to achieve the strongest signal for the fragment ions. semanticscholar.orgresearchgate.netresearchgate.net For example, in the analysis of N-nitroso-atenolol, a related compound, MRM transitions were monitored to ensure specificity and sensitivity, achieving a limit of quantification (LOQ) of 0.5 ng/mL. mdpi.com The use of a deuterated internal standard like this compound, with its distinct mass-to-charge ratio (m/z), allows for simultaneous detection and accurate quantification of the target analyte. caymanchem.com

Table 1: Illustrative LC-MS/MS Parameters for Beta-Blocker Analysis This table is a composite based on typical parameters reported in the literature for similar analytes and does not represent a specific analysis of this compound.

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | C18 or C8 reversed-phase | mdpi.comsemanticscholar.orgresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.commdpi.com |

| Mobile Phase B | Methanol or Acetonitrile | mdpi.comsemanticscholar.orgresearchgate.netmdpi.com |

| Flow Rate | 0.2 - 0.9 mL/min | nih.govmdpi.com |

| Injection Volume | 2 - 5 µL | semanticscholar.orgresearchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | mdpi.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | mdpi.commdpi.com |

| Capillary Voltage | ~0.71 kV | mdpi.com |

| Source Temperature | ~150 °C | mdpi.com |

| Desolvation Temperature | ~400 °C | mdpi.com |

Sample Preparation Strategies for Diverse Biological Matrices in Research Models

The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates effective sample preparation to remove interfering substances like proteins and salts before LC-MS/MS analysis. medchemexpress.comoup.comnih.gov

Extraction Techniques (e.g., SPE, LLE) for this compound from in vitro and ex vivo Samples

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the two most common techniques for extracting Diacetolol and its analogs from biological samples. oup.com

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can effectively clean up complex samples. gilson.comsigmaaldrich.comthermofisher.com It involves passing the sample through a cartridge containing a solid sorbent that retains either the analyte or the impurities. sigmaaldrich.com For compounds like beta-blockers, reversed-phase SPE cartridges (e.g., C18 or polymer-based) are frequently used. oup.comsemanticscholar.orgresearchgate.net The choice of washing and elution solvents is critical for achieving high recovery and purity. SPE offers advantages over LLE, including reduced solvent consumption, higher throughput (especially with 96-well plate formats), and better reproducibility. oup.combiotage.com

Liquid-Liquid Extraction (LLE): LLE partitions the analyte between the aqueous biological sample and an immiscible organic solvent based on differences in solubility. libretexts.org While it has been a predominant technique for decades, it can be more time-consuming and prone to emulsion formation compared to SPE. oup.comresearchgate.net Supported liquid extraction (SLE) is a modern variation of LLE that uses a solid support, alleviating issues like emulsion formation and allowing for automation in a 96-well plate format, thereby improving throughput. nih.govresearchgate.net For instance, an SLE method in a 96-well plate format was successfully used for the extraction of acebutolol and diacetolol from human plasma. nih.gov

Mitigation of Matrix Effects in Quantitative Analysis Using this compound as an Internal Standard

Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. waters.comchromatographyonline.com These effects can compromise the accuracy and precision of the quantitative results. chromatographyonline.com

The most effective way to mitigate matrix effects is by using a stable isotope-labeled (SIL) internal standard, such as this compound. medchemexpress.comwaters.com An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect. waters.com Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample extraction and ionization. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification. chromatographyonline.com The use of a deuterated internal standard is a cornerstone of robust bioanalytical method development, ensuring data integrity in research applications. gmp-compliance.orgnih.gov

Application of this compound as an Internal Standard in Bioanalytical Research

This compound serves as an indispensable tool in bioanalytical research for the accurate quantification of acebutolol and its primary metabolite, diacetolol. medchemexpress.comcaymanchem.com Its use as an internal standard is a widely accepted practice in methods developed for regulatory submissions and clinical studies. gmp-compliance.orgnih.gov

In a study determining the enantioselective disposition of acebutolol and diacetolol in human plasma, a deuterated analog was crucial for the method's success. nih.gov The method was validated over a concentration range of 0.0500 to 50.0 ng/mL for each enantiomer, demonstrating high precision and accuracy. nih.gov The use of this compound ensures that any variability introduced during the multi-step analytical process, from sample extraction to MS detection, is accounted for. wuxiapptec.com This is particularly important when dealing with complex biological matrices where matrix effects can be unpredictable. waters.com The co-elution and similar ionization behavior of this compound with the unlabeled analyte allow for reliable correction of signal fluctuations, ultimately leading to robust and defensible research findings. waters.comchromatographyonline.com

Assessment of Isotopic Purity and Potential Isotope Exchange in Research Assays

The validity of using a stable isotope-labeled internal standard like this compound hinges on its isotopic purity and stability. annlabmed.orgrsc.org Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of heavy isotopes (e.g., seven deuterium atoms for this compound) relative to molecules with fewer or no labels. rsc.org High isotopic purity is crucial because the presence of unlabeled analyte (D0) in the SIL-IS can artificially inflate the measured concentration of the analyte, compromising the accuracy of the quantification. wuxiapptec.com

Another critical consideration is the potential for hydrogen-deuterium (H-D) exchange during sample storage, preparation, or analysis. annlabmed.org If the deuterium atoms on the SIL-IS are located at exchangeable positions (e.g., on hydroxyl or amine groups) and are not stable, they can be replaced by hydrogen atoms from the surrounding solvent or matrix. This exchange would alter the isotopic distribution and compromise the standard's ability to track the analyte accurately. wuxiapptec.comannlabmed.org Therefore, the stability of the deuterium label is a key parameter that must be assessed during method development, often by incubating the SIL-IS in the relevant biological matrix and monitoring its isotopic profile over time using HRMS. nih.gov

Table 2: Example Isotopic Purity Assessment Data for a Deuterated Compound

| Analytical Method | Parameter Measured | Hypothetical Result for a D7 Compound | Interpretation | Reference |

|---|---|---|---|---|

| LC-ESI-HRMS | Relative abundance of H/D isotopologues (D0-D7). | D7: 96.5% D6: 2.8% D5: 0.5% D0-D4: <0.2% | The isotopic purity is 96.5 atom % D. The contribution of the unlabeled (D0) isotopologue to the analyte signal is negligible. | rsc.orgnih.gov |

| ¹H NMR Spectroscopy | Integration of proton signals at labeled vs. unlabeled sites. | Signal reduction at specific proton positions corresponds to >99% deuterium incorporation. | Confirms the specific locations of the deuterium labels and provides a quantitative measure of site-specific enrichment. | google.com |

| ²H NMR Spectroscopy | Presence and chemical environment of deuterium atoms. | Signals observed only at the expected chemical shifts for the labeled positions. | Confirms the structural integrity and the chemical environment of the deuterium atoms. | google.com |

| H-D Exchange Test (HRMS) | Isotopic distribution after incubation in matrix at 37°C for 24 hours. | No significant change in the relative abundance of D7 isotopologue (<1% decrease). | The deuterium labels are stable and not prone to back-exchange under analytical conditions. | annlabmed.orgnih.gov |

Preclinical Pharmacokinetic and Metabolic Investigations of Diacetolol D7

Disposition Studies of Diacetolol D7 in In Vitro Systems

In vitro disposition studies are fundamental to predicting a drug candidate's behavior in a biological system. For this compound, a deuterium-labeled isotopologue of Diacetolol, these investigations focus on its interaction with biological membranes and proteins, providing insight into its absorption and distribution characteristics.

Membrane Permeability and Transport Studies Using Cellular Models

The permeability of a compound across the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for this purpose as it differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. medtechbcn.comevotec.commdpi.com Permeability is typically measured as an apparent permeability coefficient (Papp), which quantifies the rate of flux across the cell monolayer. medtechbcn.comnih.gov

While specific permeability data for this compound are not available in the reviewed literature, studies on its parent compound, Acebutolol, provide valuable context. Based on Caco-2 cell permeability assays, Acebutolol is categorized as a Biopharmaceutics Classification System (BCS) Class III drug. nih.gov This classification indicates high solubility but low permeability. nih.gov Given the structural similarity, it is anticipated that Diacetolol and this compound would also exhibit low to moderate permeability across Caco-2 cell monolayers. The low permeability of Acebutolol in this model has been shown to be consistent with its extent of intestinal absorption in humans. nih.gov

Table 1: Biopharmaceutics Classification System (BCS) Data for the Parent Compound Acebutolol

| Compound | Solubility Class | Permeability Class (based on Caco-2) | BCS Class |

|---|

Bidirectional Caco-2 assays, which measure transport from the apical (intestinal lumen) to the basolateral (blood) side and vice-versa, can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com Such studies would be necessary to fully characterize the transport mechanisms of this compound.

Protein Binding Dynamics of this compound in Plasma or Tissue Homogenates

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction is pharmacologically active and available for clearance. The protein binding of Diacetolol, the non-deuterated form of this compound, has been quantified. In studies involving patients treated with Acebutolol, the mean fraction of Diacetolol bound to plasma proteins was found to be low.

Table 2: In Vitro Plasma Protein Binding of Diacetolol

| Compound | Mean Protein-Bound Fraction | Unbound Fraction (Calculated) |

|---|

Data derived from studies in patients with hypertensive disease.

This low level of binding suggests that a large proportion of Diacetolol is free in the circulation, readily available to exert its pharmacological effects and undergo metabolism. The study also noted significant binding of Diacetolol to erythrocytes.

In Vitro Metabolic Pathway Elucidation of this compound

Understanding the metabolic fate of a compound is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. This compound, as a deuterated compound, is a tool specifically designed for such investigations.

Identification of Deuterated Metabolites and Metabolic Hotspots

This compound is a stable isotope-labeled version of Diacetolol, the primary active metabolite of Acebutolol. ncats.iowikipedia.orgwikipedia.org The "D7" designation indicates that seven hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This substitution does not significantly alter the compound's physical or chemical properties but can profoundly affect its rate of metabolism.

Enzyme Kinetics and Cytochrome P450 (CYP) and Non-CYP Enzyme Involvement using this compound

The biotransformation of Acebutolol into Diacetolol is a multi-step process primarily mediated by non-CYP enzymes. nih.govresearchgate.net However, the subsequent metabolism of Diacetolol itself and the potential involvement of the Cytochrome P450 (CYP) system are also critical.

While some parent beta-blockers are known substrates of CYP enzymes like CYP2D6, one in vitro study reported that Diacetolol has a low affinity for cytochrome P450 enzymes. nih.govbiosynth.com This suggests that its clearance may not be heavily dependent on the CYP450 system. Further detailed enzyme kinetic studies, which would determine parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) for this compound with a panel of recombinant human CYP and non-CYP enzymes, are required to definitively establish its metabolic profile and interaction potential. Such data for this compound are not currently available in the public domain.

Role of Specific Metabolic Enzymes (e.g., CES2, NAT2) in this compound Biotransformation

In vitro studies using human liver and intestinal microsomes have clearly identified a primary, two-step pathway for the formation of Diacetolol from its parent drug, Acebutolol, driven entirely by non-CYP enzymes. nih.govresearchgate.net

The first step is a hydrolysis reaction catalyzed by Carboxylesterase 2 (CES2). nih.govresearchgate.net CES2 is a major hydrolytic enzyme that cleaves the amide bond of Acebutolol to produce the intermediate metabolite, Acetolol. researchgate.net

The second step involves the N-acetylation of the arylamine group on Acetolol. nih.govresearchgate.net This reaction is catalyzed by N-acetyltransferase 2 (NAT2), a phase II metabolizing enzyme, which transfers an acetyl group to Acetolol, thereby forming Diacetolol. nih.govresearchgate.netwikipedia.org

Therefore, the biotransformation of Acebutolol to Diacetolol is dependent on the sequential activity of CES2 and NAT2. nih.govannualreviews.org The use of this compound in metabolic studies helps to isolate and examine the subsequent metabolic pathways that are responsible for the clearance of Diacetolol itself, distinct from its formation.

Table 3: Key Enzymes in the Biotransformation Pathway Leading to Diacetolol

| Enzyme | Enzyme Class | Role in Pathway | Substrate | Product |

|---|---|---|---|---|

| Carboxylesterase 2 (CES2) | Hydrolase (Phase I) | Hydrolyzes the amide bond of the parent drug. nih.govresearchgate.net | Acebutolol | Acetolol |

| N-acetyltransferase 2 (NAT2) | Transferase (Phase II) | Acetylates the intermediate metabolite. nih.govresearchgate.net | Acetolol | Diacetolol |

Comparative Preclinical Pharmacokinetic Profiling of this compound

The preclinical evaluation of a deuterated compound like this compound involves a comparative analysis against its non-deuterated counterpart to understand the effects of isotopic substitution on its journey through the body.

In preclinical studies, the pharmacokinetic profile of a new chemical entity is characterized in various animal models to predict its behavior in humans. These studies measure key parameters related to absorption, distribution, and elimination.

Absorption: This parameter describes the rate and extent to which a drug enters the systemic circulation. For orally administered compounds, it involves assessing bioavailability, which is the fraction of the administered dose that reaches the bloodstream.

Distribution: This refers to the reversible transfer of a drug from the bloodstream into various tissues and organs of the body. The volume of distribution (Vd) is a key metric that relates the amount of drug in the body to its concentration in the plasma.

Elimination: This is the process of removing the drug from the body, which occurs through metabolism (biotransformation) and excretion (e.g., via urine or feces). Key parameters include clearance (CL), which measures the volume of plasma cleared of the drug per unit time, and the elimination half-life (t½), the time required for the drug concentration in the body to decrease by half. nih.gov

While specific preclinical pharmacokinetic data for this compound are not detailed in the available literature, the table below illustrates the typical parameters that would be determined in animal models.

| Pharmacokinetic Parameter | Description | Typical Units |

| Cmax | Maximum observed plasma concentration | ng/mL |

| Tmax | Time to reach maximum plasma concentration | h (hours) |

| AUC (Area Under the Curve) | Total drug exposure over time | ng·h/mL |

| t½ (Half-life) | Time for plasma concentration to reduce by 50% | h (hours) |

| CL (Clearance) | Volume of plasma cleared of drug per unit time | L/h/kg |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | L/kg |

This table represents the standard pharmacokinetic parameters measured in preclinical animal studies; specific values for this compound are not publicly available.

The primary rationale for deuterating drug molecules is to leverage the deuterium kinetic isotope effect (DKIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. bocsci.com Since the cleavage of a C-H bond is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, substituting hydrogen with deuterium can slow down this process. bocsci.comnih.gov

This metabolic slowdown can have several consequences for the disposition kinetics of this compound compared to its non-deuterated form in preclinical species:

Reduced Metabolic Clearance: By slowing the rate of metabolic breakdown, deuteration can decrease the drug's clearance, particularly hepatic (liver) clearance. bocsci.com

Prolonged Half-Life: A lower clearance rate typically results in a longer elimination half-life, meaning the drug remains in the body for an extended period. bocsci.com

Altered Metabolite Profile: Deuteration can decrease the formation of specific metabolites, which may be beneficial if a particular metabolite is associated with adverse effects or if it is inactive. bocsci.com

Studies on other deuterated drugs have demonstrated these effects. For instance, the deuteration of methadone led to changes in its metabolic profile in mouse and human liver microsomes, affecting its rate of N-demethylation. nih.gov While the magnitude of the DKIE can vary depending on the specific metabolic pathway and enzymes involved, the intended effect of deuterating diacetolol is to favorably modify its pharmacokinetic profile. bocsci.com

| Kinetic Parameter | Expected Influence of Deuteration (this compound vs. Diacetolol) | Rationale |

| Metabolic Clearance (CL) | Decrease | Slower cleavage of C-D bonds by metabolic enzymes. bocsci.com |

| Half-life (t½) | Increase | A direct consequence of reduced clearance. bocsci.com |

| Systemic Exposure (AUC) | Increase | The drug remains in the systemic circulation for a longer duration. bocsci.com |

| Metabolite Formation | Decrease / Alteration | The metabolic pathway is slowed, reducing the rate of metabolite production. bocsci.com |

This table outlines the generally expected effects of deuteration based on the kinetic isotope effect.

Pharmacokinetic Parameter Determination in Animal Models (e.g., Absorption, Distribution, Elimination).

Application of this compound in Drug-Drug Interaction Studies in Preclinical Models

Drug-drug interaction (DDI) studies are a critical component of preclinical safety evaluation, designed to assess how a drug's pharmacokinetics are affected by co-administered drugs, or how it affects other drugs. nih.govmdpi.com A compound can be a "victim" of a DDI if its metabolism is altered by another drug, or a "perpetrator" if it alters the metabolism of another drug. bioivt.com

The evaluation of this compound in preclinical DDI models would be essential to understand its interaction potential. These studies often involve investigating interactions with key metabolic enzyme systems, such as cytochrome P450 enzymes, and drug transporters like P-glycoprotein (P-gp). nih.gov

Given that deuteration is intended to alter metabolism, it is crucial to understand if this change affects DDI liability. For example, if this compound has a reduced reliance on a specific CYP enzyme for its clearance compared to diacetolol, it might be less susceptible to interactions with inhibitors or inducers of that enzyme. Conversely, it would be necessary to determine if this compound itself inhibits or induces any key enzymes or transporters, which could affect co-administered medications. nih.gov Preclinical DDI studies provide the data needed to build mathematical models that can help predict the risk of clinically significant interactions in humans. mdpi.com Noninvasive imaging techniques like positron emission tomography (PET) can also be utilized in preclinical species to quantitatively assess transporter-mediated DDIs at the tissue level. nih.gov

Pharmacodynamic and Mechanistic Research with Diacetolol D7

Investigation of Receptor Binding and Ligand-Receptor Interactions Using Diacetolol D7

The primary mechanism of diacetolol involves its interaction with adrenergic receptors. medchemexpress.commedchemexpress.com The use of its deuterated isotopologue, this compound, is instrumental in precisely studying these interactions.

Diacetolol is recognized as a β-adrenoceptor blocking agent. nih.gov Research demonstrates that it possesses greater cardioselectivity—a higher affinity for β1-adrenergic receptors relative to β2-adrenergic receptors—than its parent compound, acebutolol, particularly in in-vitro models. nih.gov While this compound itself is not the primary subject of selectivity studies, its role as a stable isotope-labeled standard is critical for quantifying the binding of the unlabeled diacetolol in such research. caymanchem.com

The parent compound, acebutolol, is a selective β1-adrenergic receptor antagonist with a significantly higher affinity for β1 receptors over β2 receptors. caymanchem.commedchemexpress.com Diacetolol shares this selectivity, which is a key characteristic of its pharmacological profile. nih.gov Studies on acebutolol provide context for the receptor affinity, showing a pronounced difference in binding constants (Ki) between the two receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| Acebutolol | β1-Adrenergic Receptor | 125 nM |

| Acebutolol | β2-Adrenergic Receptor | 7,070 nM |

This table presents the binding affinity of Acebutolol, the parent compound of Diacetolol, for β1 and β2-adrenergic receptors. Data from a study characterizing the binding of adrenergic agents indicates this selectivity. caymanchem.com

Competitive binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. nih.gov In these assays, an unlabeled ligand competes with a labeled ligand for the same binding site on a target receptor. nanotempertech.com The use of a radiolabeled or isotope-labeled ligand allows for the precise measurement of this competition. oncodesign-services.com

This compound is ideally suited for use as the labeled competitor in such assays. The general procedure involves:

Saturation Experiment : First, the binding affinity (Kd) between the labeled ligand (this compound) and the target receptor (e.g., β1-adrenergic receptor) is determined by incubating the receptors with increasing concentrations of this compound. nih.gov

Competition Experiment : A fixed concentration of the target receptor and Labeled this compound is incubated with varying concentrations of an unlabeled test compound. nanotempertech.com

Analysis : The ability of the test compound to displace this compound from the receptor is measured. This allows for the calculation of the inhibitory constant (Ki) of the test compound, providing a measure of its binding affinity. nanotempertech.com

The stability and unique mass of this compound make it an excellent tool for modern analytical techniques like mass spectrometry in these assays, avoiding the regulatory hurdles associated with radioligands. caymanchem.comoncodesign-services.com

Adrenergic Receptor Subtype Selectivity and Affinity Studies with this compound.

Elucidation of Molecular Mechanisms in Cellular and Subcellular Systems

Beyond receptor binding, this compound is a valuable asset for investigating the downstream effects of receptor blockade and other molecular interactions within cells.

Research has indicated that diacetolol's effects extend to modulating enzyme activity. Its antihypertensive properties are associated with a significant decrease in plasma renin activity. nih.gov Renin is a key enzyme in the renin-angiotensin-aldosterone system, which regulates blood pressure.

Furthermore, computational docking studies have identified diacetolol as a potential binder to Cyclin A2 (CCNA2). frontiersin.orgnih.gov CCNA2 is a crucial protein that partners with cyclin-dependent kinases (CDKs) to regulate the cell cycle. nih.gov The binding of diacetolol occurs in a specific cavity of the CCNA2 protein, suggesting it could inhibit the formation or function of the CCNA2-CDK complex, thereby potentially influencing cell proliferation. frontiersin.org

| Enzyme/Protein Target | Observed Interaction | Potential Effect | Study Type |

|---|---|---|---|

| Plasma Renin | Activity Reduction | Antihypertensive Effect | Clinical Trial |

| Cyclin A2 (CCNA2) | Binding (-7.6 docking score) | Cell Cycle Regulation | Docking Study |

This table summarizes the known and potential enzymatic and protein interactions of Diacetolol. nih.govfrontiersin.orgnih.gov

As a β1-adrenergic receptor antagonist, diacetolol's primary role is to block the intracellular signaling cascade initiated by catecholamines like norepinephrine and epinephrine. medchemexpress.com Adrenergic receptors are G protein-coupled receptors (GPCRs). medchemexpress.com The β1 subtype specifically couples to the Gs (stimulatory) protein. medchemexpress.com

The typical signaling pathway proceeds as follows:

Agonist binding to the β1-receptor activates the Gs protein.

The activated Gs protein stimulates the enzyme adenylate cyclase.

Adenylate cyclase increases the intracellular concentration of the second messenger, cyclic AMP (cAMP).

cAMP activates cAMP-dependent protein kinase (PKA), which phosphorylates various downstream targets, leading to a physiological response. medchemexpress.com

By blocking the initial receptor binding, diacetolol effectively inhibits this entire pathway. nih.gov this compound can be used to trace and quantify the compound's presence in studies designed to measure these downstream effects, such as changes in cAMP levels or PKA activity. Additionally, the interaction with CCNA2 suggests a potential role in modulating G2/M transition and other cell cycle-related signaling pathways. nih.gov

Understanding how a compound enters cells and where it localizes is crucial for interpreting its mechanism of action. The physicochemical properties of a drug, such as its lipophilicity, influence its ability to cross cell membranes and its subsequent distribution within the body. researchgate.net Diacetolol is known to be a substrate for cellular uptake mechanisms in various cell lines. core.ac.uk

This compound is an invaluable tool for these types of studies. Because of its unique mass, it can be distinguished from its naturally occurring, unlabeled counterparts. This allows researchers to use techniques like high-resolution mass spectrometry imaging to visualize its distribution in tissues and cells. It can also be used in cell fractionation studies, where cells are broken down into their subcellular components (e.g., nucleus, mitochondria, cytoplasm) to quantify the compound's concentration in each fraction. This helps to determine if the drug accumulates in specific organelles, which can provide clues about its molecular targets and potential off-target effects. google.com

Investigation of Intracellular Signaling Pathways Modulated by this compound.

Role of this compound in Understanding Biological Targets (e.g., CCNA2, PLAU) in Research Models.

Diacetolol, an active metabolite of the beta-blocker acebutolol, and its deuterated form, this compound, which is often utilized as an internal standard in research, have become subjects of interest in pharmacodynamic and mechanistic studies beyond their established cardiovascular effects. frontiersin.orgfda.gov Recent computational research has explored the potential of Diacetolol to interact with biological targets implicated in cancer progression, specifically Cyclin A2 (CCNA2) and Plasminogen Activator, Urokinase (PLAU). These investigations, primarily conducted through in silico models, offer a preliminary understanding of Diacetolol's putative role in modulating the activity of these key proteins.

In a notable in silico study aimed at identifying potential therapeutic agents for oral squamous cell carcinoma (OSCC), Diacetolol was identified as a promising ligand for CCNA2. nih.gov CCNA2 is a crucial protein that regulates cell cycle progression at the S and M phases by binding to cyclin-dependent kinases CDK2 and CDK1. nih.gov Its overexpression is linked to increased cell proliferation and is considered a prognostic biomarker in various cancers. nih.gov The research utilized molecular docking simulations to predict the binding affinity and interaction of Diacetolol with CCNA2.

The computational analysis revealed that Diacetolol binds effectively within a specific cavity of the CCNA2 protein. nih.gov This binding is stabilized by interactions with several amino acid residues. nih.gov

Table 1: In Silico Docking Details of Diacetolol with CCNA2

| Parameter | Finding | Source |

|---|---|---|

| Target Protein | CCNA2 (Cyclin A2) | nih.gov |

| Ligand | Diacetolol | nih.gov |

| Research Model | Molecular Docking Simulation | nih.gov |

| Average Docking Score | -7.6 | nih.gov |

| Key Interacting Residue | Tyr347 (via hydrogen bond) | nih.gov |

| Binding Cavity Residues | His233, Gln337, Ser340, Tyr347, Tyr350, Pro352, Val354, Ile355, Ala356, Cys390, Asp393, Leu394 | nih.gov |

Subsequent molecular dynamics (MD) simulations were performed to assess the stability of the Diacetolol-CCNA2 complex. The root mean square deviation (RMSD) analysis indicated that the complex stabilized relatively quickly, suggesting a stable binding of Diacetolol within the protein's cavity. nih.gov However, the simulation did not identify strong hydrogen bonding interactions, indicating that further experimental validation is necessary to confirm the nature and strength of this binding. nih.gov

The same overarching study identified PLAU as a significant prognostic biomarker in OSCC. nih.gov PLAU, a serine protease, is instrumental in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. nih.gov While the study highlighted PLAU's importance as a therapeutic target, it did not report any direct binding or inhibitory studies involving Diacetolol and the PLAU protein. The investigation identified other molecules, such as NADH, as potential binders to PLAU. nih.gov

The research into Diacetolol's interaction with these biological targets is still in a nascent, computational phase. These in silico findings provide a theoretical framework and a rationale for further experimental investigation. The use of this compound in such future studies would be critical for precise quantification in complex biological samples. Laboratory-based validation, such as in vitro binding assays and cell-based functional assays, would be required to confirm the computational predictions and to elucidate the functional consequences of the Diacetolol-CCNA2 interaction.

Table 2: Investigated Biological Targets and Ligands in the Context of OSCC Research

| Target | Ligand(s) Investigated | Key Finding | Source |

|---|---|---|---|

| CCNA2 | Diacetolol | Identified as a potential binder with a favorable docking score. | nih.gov |

| PLAU | NADH | Identified as a potential binder. | nih.gov |

These preliminary findings open an avenue for repurposing existing drugs like Diacetolol for new therapeutic applications, particularly in oncology. mdpi.comnih.govmdpi.com However, it must be emphasized that the current evidence is based on computational models and awaits experimental validation to establish a definitive role for Diacetolol or this compound in modulating the activity of CCNA2 and PLAU in biological systems.

Advancements in Pharmaceutical Research: The Evolving Role of this compound

The landscape of pharmaceutical research is continually advancing, driven by the need for more precise and efficient drug discovery and development. In this context, isotopically labeled compounds have become indispensable tools. Among these, this compound, a deuterium-labeled version of Diacetolol, the primary active metabolite of the beta-blocker Acebutolol, has emerged as a significant compound in advanced research applications. Its unique properties offer researchers enhanced accuracy and reliability in critical analytical methods, paving the way for new discoveries and a deeper understanding of drug behavior.

Q & A

Q. What is the pharmacological role of Diacetolol D7 in cardiovascular research, and how does it differ from its parent compound, Acebutolol?

this compound, a deuterium-labeled form of Diacetolol, is the major metabolite of Acebutolol. It acts as a β-adrenoceptor blocker with anti-arrhythmic properties and partial agonistic activity, distinguishing it from Acebutolol, which has membrane-stabilizing effects. Diacetolol exhibits a longer half-life (8–12 hours) compared to Acebutolol and achieves higher plasma concentrations post-administration, making it critical for pharmacokinetic (PK) studies . Methodologically, researchers should prioritize comparative PK/pharmacodynamic (PD) studies using deuterium labeling to track metabolic stability and receptor binding dynamics .

Q. How should researchers design experiments to assess this compound’s dose-response relationship in hypertensive models?

Adopt a double-blind, randomized cross-over design with dose escalation (e.g., 200–800 mg/day) to evaluate reductions in mean arterial pressure and heart rate. Plasma concentration measurements (via LC-MS/MS) should align with PD endpoints (e.g., heart rate suppression, plasma renin activity) at fixed intervals (e.g., 2–24 hours post-dose). Statistical models (e.g., linear regression) should correlate log-transformed plasma levels with % reduction in exercise heart rate, as demonstrated in human trials .

Advanced Research Questions

Q. What analytical challenges arise in detecting this compound isomers, and how can they be methodologically resolved?

Isomers of Diacetolol (e.g., C₁₆H₂₅O₄N₂) with identical molecular weights but distinct retention times may confound HPLC-MS analyses. To resolve this, use high-resolution mass spectrometry (HRMS) with MS² fragmentation (e.g., m/z 98.09692, 72.08157) and compare product ion patterns to reference standards. For structural confirmation, employ nuclear magnetic resonance (NMR) to differentiate acetyl-group positioning or chiral centers .

Q. How can researchers address discrepancies in this compound metabolite quantification during drug-drug interaction studies?

When co-administered with hydrolytic enzyme inhibitors (e.g., orlistat), this compound’s metabolite levels (e.g., acetolol) may decrease due to inhibited hydrolysis. Use deuterated internal standards (e.g., Acebutolol-d₇) in LC-HRMS workflows to normalize recovery rates and mitigate matrix effects. Statistical analysis (e.g., paired t-tests) should compare AUC changes in plasma concentrations under control vs. inhibited conditions .

Q. What molecular dynamics (MD) approaches elucidate this compound’s binding stability to targets like CCNA2?

Run MD simulations (100,000 frames) to assess root-mean-square deviation (RMSD) trajectories of this compound-protein complexes. Analyze hydrogen bond occupancy (e.g., Lys154: 71%, Tyr31: 23%) and hydrophobic interactions. If strong binding is absent, refine docking parameters (e.g., flexible ligand sampling) or investigate alternative targets (e.g., β-adrenoceptors) using crystal structures (PDB IDs) .

Q. How does deuterium labeling impact this compound’s metabolic stability compared to non-deuterated Diacetolol?

Deuterium isotope effects reduce first-pass metabolism by slowing cytochrome P450-mediated oxidation. Compare in vitro hepatic microsomal assays (human/rat) for both compounds, quantifying half-life (t₁/₂) and intrinsic clearance (CLint). Use stable isotope tracing (e.g., ²H NMR) to confirm deuterium retention in metabolites .

Q. What statistical frameworks are optimal for analyzing contradictory data on this compound’s isomer prevalence in food matrices?

For low-abundance isomers in complex matrices (e.g., milk powder), apply non-targeted HRMS screening with principal component analysis (PCA) to distinguish isomer clusters. Validate findings using orthogonal techniques (e.g., ion mobility spectrometry) and report confidence intervals for isomer ratios .

Q. Methodological Notes

- Experimental Design : Prioritize PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for clinical studies .

- Data Contradictions : Use sensitivity analyses (e.g., Monte Carlo simulations) to assess outlier impacts .

- Ethical Compliance : For human trials, align with double-blind protocols and declare conflicts of interest per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.